Increased Lipophilicity (XLogP3) Versus 5-Aminouracil and Shorter-Chain Homologs
The computed octanol–water partition coefficient (XLogP3) for 5‑amino‑1‑hexylpyrimidine‑2,4‑dione is 1.1 . In contrast, the parent 5‑aminouracil (unsubstituted at N1) displays a significantly lower logP (estimated –1.0 to –0.5) . Shorter N1‑alkyl homologues such as 5‑amino‑1‑butyluracil exhibit intermediate values (XLogP3 ≈ 0.3–0.6) , confirming that the hexyl chain provides a greater than 10‑fold increase in partition coefficient relative to the unsubstituted core, and a roughly 2‑fold increase over the butyl analog. These differences translate into altered solubility and membrane permeability profiles that are critical for cellular assays and in vivo studies.
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 5‑Aminouracil: logP ~ –1.0 to –0.5 ; 5‑Amino‑1‑butyluracil: XLogP3 ~ 0.3–0.6 |
| Quantified Difference | ΔlogP ≈ +1.6 to +2.1 vs. 5‑aminouracil; ΔlogP ≈ +0.5 to +0.8 vs. butyl analog |
| Conditions | XLogP3 algorithm; standard computational prediction |
Why This Matters
Compounds with XLogP3 ~1.1 lie in a favourable window for both aqueous solubility and passive membrane diffusion, making the hexyl derivative a more balanced intermediate for cell‑based studies than either the overly hydrophilic parent or overly lipophilic long‑chain analogs.
- [1] PubChem. Compound Summary for CID 63800422, 5-Amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. https://pubchem.ncbi.nlm.nih.gov/compound/63800422 (accessed 2026-05-13). View Source
- [2] PubChem. Exploratory search for 5-amino-1-butyluracil analogs. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-13). View Source
